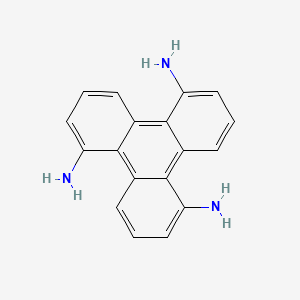
Triphenylene-1,5,9-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenylene-1,5,9-triamine is a crystalline solid, usually yellow to brown in color . It is insoluble in solvents and has high thermal stability . It is mainly used as an intermediate in organic synthesis, widely applied in the dye, coating, and polymer industries . It can also be used as an intermediate for naphthylamine-type fungicides .
Synthesis Analysis
The synthesis of this compound generally involves multiple steps . The intermediates, including this compound (S-3), 4-(dodecyloxy)benzoic acid (S-5), 4-(dodecyloxy)benzoyl chloride (S-6), N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)decanamide (S-7) and 1,5,9-tribromotriphenylene (S-8), were synthesized according to the reported literature .Molecular Structure Analysis
The molecular weight of this compound is 273.34 . Its linear formula is C18H15N3 . The InChI code is 1S/C18H15N3/c19-13-7-1-4-10-16(13)11-5-2-9-15(21)18(11)12-6-3-8-14(20)17(10)12/h1-9H,19-21H2 .Physical And Chemical Properties Analysis
This compound is a crystalline solid, usually yellow to brown in color . It is insoluble in solvents and has high thermal stability .Aplicaciones Científicas De Investigación
Photophysical and Electrochemical Properties
- BN-Fused Coronene Derivative: A study by Li et al. (2015) synthesized a novel BN-fused coronene derivative from hexamethoxy-1,5,9-triamino-triphenylene. This compound exhibited unique photophysical and electrochemical properties, with phenyl groups at B centers that could be hydroxylated, altering its physical properties (Li et al., 2015).
Liquid Crystalline Properties
- Novel Discotic Liquid Crystal Oligomers: Yang et al. (2012) designed and synthesized novel 1,3,5-triazine-based triphenylene oligomers, demonstrating that these compounds have excellent mesomorphic properties, with the number of triphenylene units influencing these properties (Yang et al., 2012).
Flame Retardancy in Polypropylene
- Sym-2,4,6-Trisubstituted-s-Triazine Derivatives: Aldalbahi et al. (2020) synthesized several triazine derivatives, including triphenylene-based ones, to improve the flame retardancy of polypropylene. These compounds were used as charring agents in intumescent flame-retardant systems (Aldalbahi et al., 2020).
Sensing Applications
- Triazole-Modified Triphenylene Derivative: Bhalla et al. (2011) developed a triphenylene-based discotic liquid crystal with triazole groups, finding it useful in sensing applications, particularly as a fluorescent sensory material for nitroaromatic compounds (Bhalla et al., 2011).
Magnetic Properties
- High-Spin Organic Molecules: Zhang et al. (2022) reported high-spin aminyl triradicals based on a near-planar triphenylene backbone. These compounds have potential applications in the development of organic electronics and spintronics due to their unique magnetic properties (Zhang et al., 2022).
Mecanismo De Acción
Target of Action
Triphenylene-1,5,9-triamine is primarily used as an intermediate in organic synthesis . It is widely used in the dye, coating, and polymer industries . The primary targets of this compound are the molecules involved in these industries .
Mode of Action
As an intermediate in organic synthesis, it likely interacts with other molecules to form complex structures used in various industries .
Biochemical Pathways
As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of complex molecules .
Pharmacokinetics
As a chemical compound, its bioavailability would depend on factors such as its formulation, route of administration, and the physiological characteristics of the individual .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. As an intermediate in organic synthesis, its primary role is to participate in chemical reactions to form more complex structures .
Safety and Hazards
Triphenylene-1,5,9-triamine is a chemical substance, and appropriate safety measures should be taken in the workplace . This includes wearing protective gloves and glasses, and ensuring good ventilation . Avoid inhaling its dust or contacting the skin . Care should be taken during handling to avoid ingestion or entry into the eyes .
Propiedades
IUPAC Name |
triphenylene-1,5,9-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c19-13-7-1-4-10-16(13)11-5-2-9-15(21)18(11)12-6-3-8-14(20)17(10)12/h1-9H,19-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQXBGIHSVUGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C4C(=C2C(=C1)N)C=CC=C4N)C=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B2702774.png)
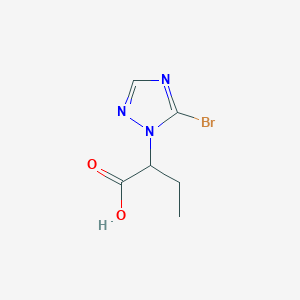
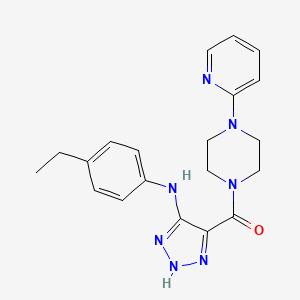
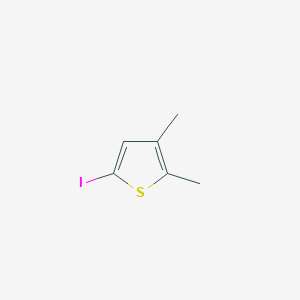
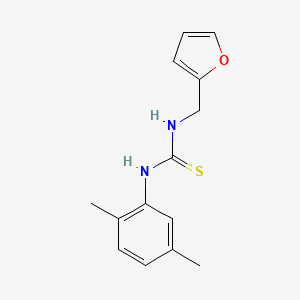
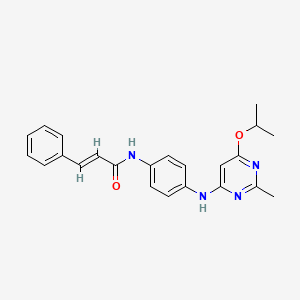
![N-(3,5-dimethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2702783.png)
![N1-isobutyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2702787.png)
![5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2702789.png)
![(4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2702791.png)
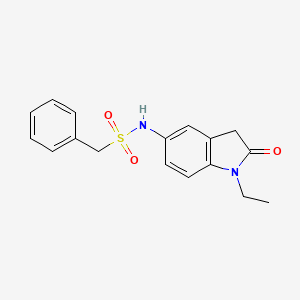
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2702793.png)
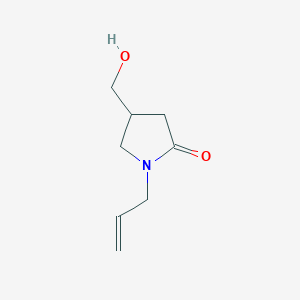
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2702796.png)